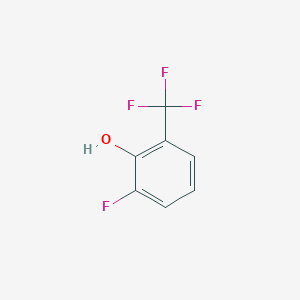

2-Fluoro-6-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHBWKRKZXAQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379225 | |

| Record name | 2-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239135-50-3 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239135-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of 2-Fluoro-6-(trifluoromethyl)phenol may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Fluorine and Trifluoromethyl Substitution

4-Fluoro-2-(trifluoromethyl)phenyl Derivatives

- Example : 3-(4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (Compound 62) .

- Key Difference: The trifluoromethyl group is at the para position relative to fluorine, unlike the ortho position in this compound.

- Impact : Altered steric and electronic environments affect binding affinity in receptor-targeted compounds. Piperidine derivatives with this isomer show high yields (98.5%) in synthesis, suggesting favorable reactivity .

2-Fluoro-4-(trifluoromethyl)phenol

- Not directly cited in evidence, but inferred from related compounds.

- Expected Difference: Reduced acidity compared to the original compound due to para positioning of CF₃, which offers less resonance stabilization of the phenoxide ion.

Functional Group Variants

2-Fluoro-6-(trifluoromethyl)benzoic Acid (CAS 32890-94-1)

- Molecular Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- Properties : Melting point 85–87°C; used in chemical synthesis .

- Comparison: The carboxylic acid group increases acidity (pKa ~2–3) compared to the phenolic hydroxyl (pKa ~8–10). Broader solubility in polar solvents due to ionizability, unlike the phenol, which is more lipophilic .

2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl Chloride

- Applications : Key intermediate in sulfonamide drug synthesis.

- Reactivity: Sulfonyl chloride group enables nucleophilic substitution, contrasting with the phenol’s electrophilic aromatic substitution or hydrogen-bonding interactions .

Halogen and Substituent Variations

2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7)

- Molecular Formula : C₇H₆ClFO

- Key Differences :

2-Fluorophenol (CAS 367-12-4)

- Molecular Formula : C₆H₅FO

- Comparison: Lacks the trifluoromethyl group, resulting in weaker electron withdrawal. Lower acidity (pKa ~8.3 vs. ~7.5 for this compound) due to reduced stabilization of the conjugate base .

Derivatives with Non-Hydroxyl Functional Groups

2-Fluoro-6-(trifluoromethyl)benzonitrile

- Properties : Nitrile group enhances electrophilicity, making it suitable for nucleophilic addition reactions.

- Applications: Used in constructing heterocycles, unlike the phenol’s role in hydrogen-bond-driven assemblies .

2-Fluoro-6-(trifluoromethyl)acetophenone (CAS 174013-29-7)

- Molecular Formula : C₉H₆F₄O

- Density : 1.326 g/mL at 25°C.

- Reactivity: Ketone group participates in condensations (e.g., forming Schiff bases), contrasting with the phenol’s acid-base or coordination chemistry .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | CAS No. | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Group |

|---|---|---|---|---|

| This compound | 239135-50-3 | 180.10 | Not reported | Phenol |

| 2-Fluoro-6-(trifluoromethyl)benzoic acid | 32890-94-1 | 208.11 | 85–87 | Carboxylic acid |

| 2-Fluorophenol | 367-12-4 | 112.10 | 12–14 | Phenol |

| 2-Chloro-6-fluoro-3-methylphenol | 261762-90-7 | 160.57 | Not reported | Phenol, Chlorine |

Table 2: Substituent Effects on Acidity and Reactivity

| Compound | Electron-Withdrawing Groups | Acidity (Relative) | Primary Applications |

|---|---|---|---|

| This compound | –F, –CF₃ (ortho) | High | Pharmaceuticals, ligands |

| 2-Fluorophenol | –F (ortho) | Moderate | Solvents, intermediates |

| 2-Fluoro-6-(trifluoromethyl)benzoic acid | –F, –CF₃, –COOH | Very high | Organic synthesis |

Biological Activity

2-Fluoro-6-(trifluoromethyl)phenol is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of both fluorine and hydroxyl functional groups, suggests potential biological activities that warrant further investigation. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenolic ring, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study published in Molecules, various fluorinated phenols were tested for their antibacterial properties against different strains of bacteria. The results demonstrated that compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 2-Fluoro-6-methylphenol | E. coli | 10 |

| 4-Fluoro-3-(trifluoromethyl)phenol | S. aureus | 12 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated moderate antioxidant activity, which is attributed to the presence of the hydroxyl group that can donate electrons to free radicals .

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 50 |

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. This cytotoxicity is likely linked to its ability to induce apoptosis through oxidative stress mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism, contributing to its antimicrobial properties.

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, allowing for better interaction with cellular targets.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various fluorinated phenols, including this compound. The study concluded that this compound could serve as a potential candidate for developing new antibacterial agents due to its effectiveness against multi-drug resistant strains .

Case Study 2: Cancer Cell Line Studies

Another significant study focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.